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Compound of Interest

Compound Name:
Methyl 1-oxo-2,3-dihydro-1H-

indene-5-carboxylate

Cat. No.: B1589620 Get Quote

An In-Depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of Methyl 1-
oxo-2,3-dihydro-1H-indene-5-carboxylate, a key chemical intermediate. It details the

compound's fundamental physicochemical properties, with a primary focus on its molecular

weight. The document furnishes a detailed, field-proven synthesis protocol and outlines modern

analytical techniques for structural verification and purity assessment. Furthermore, it explores

the compound's applications as a versatile building block in organic synthesis and its potential

in drug discovery and development programs. Safety protocols and handling guidelines are

also included to ensure safe laboratory practices. This paper is intended for researchers,

medicinal chemists, and professionals in the field of drug development.

Compound Identification and Physicochemical
Properties
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bifunctional molecule featuring an

indanone core, a ketone, and a methyl ester group. This structural arrangement makes it a

valuable intermediate in the synthesis of more complex molecular architectures. The precise

determination of its molecular weight and other physicochemical properties is fundamental for

stoichiometric calculations in reaction planning and for its characterization.
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The molecular weight of a compound is a critical parameter, calculated by summing the atomic

weights of all constituent atoms in its molecular formula. For high-resolution applications, such

as mass spectrometry, the monoisotopic mass—calculated using the mass of the most

abundant isotope of each element—is the more relevant value.

Table 1: Key Physicochemical Properties

Property Value Source

Molecular Weight 190.19 g/mol [1][2]

Monoisotopic Mass 190.062994177 Da [1][2][3]

Molecular Formula C₁₁H₁₀O₃ [1][2][4]

IUPAC Name
methyl 1-oxo-2,3-

dihydroindene-5-carboxylate
[1]

CAS Number 68634-02-6 [1][5]

Physical Form Solid [6]

Solubility

Moderately soluble in ethyl

acetate and THF; poorly

soluble in water.[7]

N/A

Storage Conditions
Room temperature, under an

inert atmosphere.[6][7]
N/A

Synthesis and Purification Protocol
The synthesis of indanone derivatives often involves an intramolecular cyclization reaction. The

following protocol provides a robust method for the preparation of a related isomer, Methyl 1-

oxo-2,3-dihydro-1H-indene-2-carboxylate, which illustrates the general principles applicable to

this class of compounds. The choice of a strong, non-nucleophilic base like sodium hydride is

critical to facilitate the necessary deprotonation that initiates the cyclization cascade, while

tetrahydrofuran (THF) serves as a suitable anhydrous aprotic solvent.

Step-by-Step Synthesis Methodology
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This protocol is adapted from established laboratory procedures for a structural isomer,

demonstrating a common synthetic route.[4]

Preparation: Dissolve the precursor, Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1

equivalent), in anhydrous THF under an inert argon atmosphere.

Base Addition: To the stirred solution, slowly add sodium hydride (60% dispersion in oil, 3

equivalents) over a period of 2 minutes. The use of a significant excess of base ensures

complete deprotonation and drives the reaction to completion.

Cyclization: Gently heat the reaction mixture to reflux. The formation of a thick paste after

approximately 1 hour indicates the formation of the product's sodium salt.

Quenching: Cool the mixture to room temperature and cautiously quench the reaction by the

dropwise addition of water to neutralize the excess sodium hydride.

Acidification and Extraction: Acidify the mixture with 5 M hydrochloric acid and extract the

aqueous phase twice with ethyl acetate.

Drying and Concentration: Combine the organic layers, dry them over anhydrous

magnesium sulfate, and concentrate the solution under reduced pressure to yield the crude

product as an oil.[4]

Purification: Purify the crude oil using silica gel column chromatography, eluting with a

gradient of 0-50% ethyl acetate in pentane. This step is crucial for isolating the target

compound from unreacted starting materials and byproducts.[4]
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Reaction Setup

Workup & Purification

Methyl 2-[3-(methoxy)-3-
oxopropyl]benzoate in THF

Add Sodium Hydride (NaH)
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Heat to Reflux (~1 hr)

Quench with H₂O

Cool to RT

Acidify with 5M HCl
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Silica Gel Chromatography

Dry & Concentrate
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Caption: General workflow for the synthesis and purification of a methyl 1-oxo-2,3-dihydro-1H-

indene-carboxylate isomer.

Analytical Characterization
A self-validating analytical approach is essential to confirm the identity and purity of the

synthesized compound. This typically involves a combination of spectroscopic techniques that

provide orthogonal, complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence

and connectivity of hydrogen atoms in the molecule, while ¹³C NMR identifies the unique

carbon environments.[2][4] For the related 2-carboxylate isomer, characteristic proton signals

appear around 7.4-7.8 ppm for the aromatic protons, 3.8 ppm for the methyl ester protons,

and between 3.4-3.75 ppm for the aliphatic protons of the indene ring.[4]

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously assess purity and

provide the mass-to-charge ratio of the molecular ion, which should correspond to the

compound's calculated molecular weight.[2]

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for

determining the purity of a synthetic compound by separating it from any residual impurities.

Analytical Workflow Diagram

Spectroscopic & Chromatographic Analysis

Data Interpretation

Synthesized Product

¹H and ¹³C NMR GC-Mass Spectrometry Purity Analysis (HPLC)

Structural Confirmation Molecular Weight Verification Purity Assessment (>95%)
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Click to download full resolution via product page

Caption: Standard analytical workflow for the structural and purity validation of the target

compound.

Applications in Research and Drug Development
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and its isomers are not typically final

drug products but rather serve as highly valuable intermediates. Their utility stems from the

reactive handles present in the molecule:

Ketone Functionalization: The ketone group can be readily modified through reactions such

as reduction, olefination, or reductive amination to introduce new functional groups and build

molecular complexity.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid,

which can then be used in amide bond couplings, a cornerstone of medicinal chemistry.[7]

Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions,

allowing for further diversification of the scaffold.

Derivatives of this compound class are being explored as potential drug candidates. For

instance, modified indanone structures are investigated in the development of novel anti-

inflammatory agents.[7] Furthermore, closely related chlorinated analogs are key intermediates

in the synthesis of commercial insecticides like (S)-indoxacarb, highlighting the industrial

relevance of this molecular framework.[8]

Safety and Handling
As a laboratory chemical, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate must be

handled with appropriate safety precautions.

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes

skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory

irritation (H335).[1]
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Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side

shields, chemical-resistant gloves, and a lab coat, is required.[5]

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]

Disposal: Dispose of the chemical and its container in accordance with local, state, and

federal regulations. Contact a licensed professional waste disposal service.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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